molecular formula C17H21NO3 B4130681 2-(4-sec-butylphenoxy)-N-(2-furylmethyl)acetamide

2-(4-sec-butylphenoxy)-N-(2-furylmethyl)acetamide

Cat. No. B4130681
M. Wt: 287.35 g/mol
InChI Key: NWRJOAWDRGBEJJ-UHFFFAOYSA-N
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Description

2-(4-sec-butylphenoxy)-N-(2-furylmethyl)acetamide, also known as FTY720 or fingolimod, is a synthetic compound that was first discovered in 1992. It has been extensively studied for its potential use in treating various diseases, particularly multiple sclerosis (MS). FTY720 is a sphingosine-1-phosphate (S1P) receptor modulator that works by altering the function of immune cells in the body.

Mechanism of Action

2-(4-sec-butylphenoxy)-N-(2-furylmethyl)acetamide works by binding to S1P receptors on immune cells, which prevents them from leaving the lymph nodes and entering the bloodstream. This reduces the number of immune cells that can attack the myelin sheath, which helps to prevent damage to nerve fibers.
Biochemical and Physiological Effects:
2-(4-sec-butylphenoxy)-N-(2-furylmethyl)acetamide has a number of biochemical and physiological effects on the body. It reduces the number of immune cells that can attack the myelin sheath, which helps to prevent damage to nerve fibers. It also reduces inflammation in the brain and spinal cord, which can help to reduce the severity of MS symptoms.

Advantages and Limitations for Lab Experiments

2-(4-sec-butylphenoxy)-N-(2-furylmethyl)acetamide has several advantages for use in lab experiments. It has a well-defined mechanism of action and has been extensively studied in animal models and human clinical trials. However, 2-(4-sec-butylphenoxy)-N-(2-furylmethyl)acetamide is a complex compound that requires specialized equipment and expertise to synthesize and analyze. It is also relatively expensive compared to other compounds that are used in lab experiments.

Future Directions

There are several future directions for research on 2-(4-sec-butylphenoxy)-N-(2-furylmethyl)acetamide. One area of interest is the potential use of 2-(4-sec-butylphenoxy)-N-(2-furylmethyl)acetamide in treating other autoimmune diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the development of new and more efficient synthesis methods for 2-(4-sec-butylphenoxy)-N-(2-furylmethyl)acetamide. Finally, there is ongoing research into the long-term safety and efficacy of 2-(4-sec-butylphenoxy)-N-(2-furylmethyl)acetamide in treating MS and other diseases.

Scientific Research Applications

2-(4-sec-butylphenoxy)-N-(2-furylmethyl)acetamide has been extensively studied for its potential use in treating various diseases, particularly MS. It has been shown to reduce the frequency and severity of relapses in patients with relapsing-remitting MS. 2-(4-sec-butylphenoxy)-N-(2-furylmethyl)acetamide works by preventing immune cells from leaving the lymph nodes and entering the bloodstream, which reduces their ability to attack the myelin sheath that surrounds nerve fibers.

properties

IUPAC Name

2-(4-butan-2-ylphenoxy)-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-3-13(2)14-6-8-15(9-7-14)21-12-17(19)18-11-16-5-4-10-20-16/h4-10,13H,3,11-12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWRJOAWDRGBEJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OCC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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